molecular formula C18H23N7O2 B4243918 [4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

Cat. No.: B4243918
M. Wt: 369.4 g/mol
InChI Key: FPALCQSXWKMWQI-UHFFFAOYSA-N
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Description

4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazine with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazine oxide derivative, while reduction could produce a triazine amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylamine
  • 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylhydrazine

Uniqueness

What sets 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-ylcyanamide apart from similar compounds is its cyanamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-23(2)16-20-17(24-8-11-26-12-9-24)22-18(21-16)25(14-19)10-13-27-15-6-4-3-5-7-15/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALCQSXWKMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(CCOC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
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[4-(Dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide

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